molecular formula C15H16N4OS B2540896 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891123-88-9

3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2540896
CAS No.: 891123-88-9
M. Wt: 300.38
InChI Key: YFHPTMTUPNTPHO-UHFFFAOYSA-N
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Description

3-(Benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a high-purity chemical compound for research use. As part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, this scaffold is isoelectronic with purines, making it a versatile bio-isostere in medicinal chemistry for targeting enzyme active sites like those of kinases . While research on this specific derivative is evolving, triazolopyrimidine cores are investigated in multiple therapeutic areas. Notably, closely related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in animal models with low neurotoxicity, highlighting their potential in neuroscience research . Furthermore, similar [1,2,3]triazolo[4,5-d]pyrimidine compounds have been developed as potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a promising target for cancer therapy . The TP scaffold is also known for its metal-chelating properties, which can be exploited in drug design for diseases like cancer and parasitic infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)16-14-17-18-15(19(12)14)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPTMTUPNTPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a benzylthiol derivative with a triazolopyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride could produce a thiol derivative.

Scientific Research Applications

3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved may include the inhibition of the c-Met kinase pathway, which is crucial for cancer cell survival and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioselectivity and Structural Isomerism

The angular vs. linear regiochemistry of triazolopyrimidinones significantly impacts their bioactivity and synthesis. For example:

  • Angular Isomers: Synthesized via reactions of norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, these isomers (e.g., 4a–h in ) are minor products (20% yield) compared to linear isomers (80% yield) . DFT calculations attribute this regioselectivity to electronic factors in the transition state .
  • Linear Isomers: Derived from thiouracil and hydrazonoyl chlorides, these isomers (e.g., 3a–e in ) dominate in synthesis but may exhibit reduced pharmacological potency compared to angular variants .

Substituent Effects on Pharmacological Activity

The substituents at positions 3 and 5 modulate bioactivity:

  • Comparable to 3-fluorobenzylthio derivatives (), which may exhibit similar pharmacokinetic profiles.
  • Propyl Chain (Position 5): Introduces flexibility and moderate hydrophobicity, contrasting with bulkier groups (e.g., morpholinomethyl in S3-TP) that may hinder target binding .
Table 2: Comparison of Substituent Effects in Triazolopyrimidinones
Compound Name/ID Substituent (Position 3) Substituent (Position 5) Key Activity/Property Reference
Target Compound Benzylthio Propyl Antimicrobial (inferred)
S3-TP () Morpholinomethyl 4-Methoxyphenyl Electrochemical stability
3-Fluorobenzylthio Analog 3-Fluorobenzylthio Propyl Unreported (structural analog)
7-Phenyl-5-thiazolo Derivative Thioxo Phenyl Antimicrobial (explicit)

Biological Activity

3-(Benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Chemical Formula: C13H15N5OS
  • Molecular Weight: 273.36 g/mol
  • CAS Number: 891127-23-4

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent substitution reactions to introduce the benzylthio group. The methods often utilize starting materials like thiol derivatives and appropriate alkylating agents.

Antimicrobial Activity

Research has indicated that compounds within the triazolo[4,3-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines showed activity against Enterococcus faecium, a common pathogen in hospital settings. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication pathways .

Anticancer Properties

Some studies suggest that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce G1 cell cycle arrest in various cancer cell lines. This effect is attributed to the inhibition of key signaling pathways such as mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis or metabolic pathways critical for cell survival.
  • Cell Cycle Arrest : By interfering with the signaling pathways that regulate the cell cycle, this compound can effectively halt the proliferation of cancer cells.
  • Antibacterial Mechanisms : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in bacteria.

Study on Antimicrobial Activity

A comprehensive study evaluated various triazolo-pyrimidine derivatives against a panel of bacteria including E. faecium. Results indicated that modifications in the benzylthio group significantly influenced antimicrobial potency .

CompoundActivity Against E. faeciumMechanism
Compound AModerateCell wall synthesis inhibition
Compound BHighDNA replication inhibition
This compoundVariableUnknown

Study on Anticancer Effects

In vitro studies have shown that this compound can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation through mTOR pathway modulation .

Cell LineIC50 (µM)Effect
MCF-7 (breast cancer)10Induces apoptosis
A549 (lung cancer)15Cell cycle arrest
HeLa (cervical cancer)12Inhibits proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(benzylthio)-5-propyl-triazolopyrimidinone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a benzylthiol group reacts with a halogenated triazolopyrimidine precursor. Key steps include:

Thione precursor preparation : React 5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-thione with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/i-propanol) to isolate the product .

  • Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios to improve yield (typically 30–70% for analogous compounds).

Q. Which spectroscopic techniques are critical for structural characterization?

  • Essential Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~1.05 ppm for propyl -CH₃; aromatic protons at δ 7.2–7.5 ppm) .
  • IR : Identify thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1658 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ~344.4 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylthio vs. chlorobenzylthio) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Fluorinated or chlorinated benzyl groups enhance kinase inhibition (e.g., IC₅₀ values < 1 µM in cancer cell lines) by increasing hydrophobic interactions with ATP-binding pockets .
  • Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility .
    • Experimental Design : Synthesize analogs with systematic substituent variations and test in enzymatic assays (e.g., kinase inhibition) and cytotoxicity screens (e.g., MTT assay) .

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed computationally?

  • Computational Strategy :

DFT Calculations : Model transition states to predict regioselectivity in cyclization reactions (e.g., angular vs. linear isomers). B3LYP/6-311G(d,p) basis sets are effective for energy profiling .

Electron Density Analysis : Use Mulliken charges to identify nucleophilic/electrophilic sites guiding substituent placement .

  • Validation : Compare computational predictions with experimental HPLC/LC-MS data (C18 column, acetonitrile/water mobile phase) .

Q. What methods resolve contradictions in reported bioactivity data for triazolopyrimidines?

  • Troubleshooting Approach :

Assay Conditions : Validate cell line specificity (e.g., HepG2 vs. MCF-7) and incubation times.

Control Experiments : Test compound stability in DMSO/PBS and rule out off-target effects via siRNA knockdown .

  • Case Study : Discrepancies in IC₅₀ values may arise from differential mitochondrial pyruvate carrier (MPC) inhibition mechanisms; use radiolabeled glucose uptake assays to clarify .

Method Development & Data Analysis

Q. How to validate an HPLC method for quantifying triazolopyrimidine derivatives?

  • Parameters :

  • Linearity : R² ≥ 0.99 across 1–100 µg/mL range.
  • LOD/LOQ : ≤0.5 µg/mL and ≤1.5 µg/mL, respectively, using signal-to-noise ratios .
    • Column Selection : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .

Q. What strategies mitigate oxidation of the thioether group during storage?

  • Stability Protocols :

  • Inert Atmosphere : Store under argon at -20°C in amber vials.
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions .
    • Monitoring : Track sulfoxide/sulfone byproducts via LC-MS (negative ion mode, m/z +16/+32 shifts) .

Contradiction Analysis

Q. Why do similar triazolopyrimidines exhibit opposing regioselectivity in cyclization reactions?

  • Root Cause : Electronic effects dominate over steric factors. For example:

  • Electron-Withdrawing Groups (e.g., -Cl): Direct nucleophilic attack to the C7 position, favoring angular isomers .
  • Electron-Donating Groups (e.g., -OCH₃): Promote linear isomer formation via resonance stabilization .
    • Resolution : Use X-ray crystallography (e.g., single-crystal synchrotron data) to unambiguously assign regiochemistry .

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